molecular formula C19H19N3O2 B066365 Fpl 64170XX CAS No. 172670-07-4

Fpl 64170XX

カタログ番号: B066365
CAS番号: 172670-07-4
分子量: 321.4 g/mol
InChIキー: XCQWBTDXTTYPDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FPL 64170XX is a synthetic compound primarily investigated for its modulatory effects on calcium ion (Ca²⁺) channels and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. FPL 64176, for instance, acts as a potent activator of L-type Ca²⁺ channels and exhibits isoform-specific effects on SERCA2a (cardiac) versus SERCA1a (skeletal muscle), with EC₅₀ values of 21 ± 3 µM and 26 ± 4 µM, respectively .

特性

CAS番号

172670-07-4

分子式

C19H19N3O2

分子量

321.4 g/mol

IUPAC名

[2,6-dimethyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] acetate

InChI

InChI=1S/C19H19N3O2/c1-13-11-16(12-14(2)19(13)24-15(3)23)20-18-9-10-22(21-18)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,20,21)

InChIキー

XCQWBTDXTTYPDL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC(=O)C)C)NC2=NN(C=C2)C3=CC=CC=C3

正規SMILES

CC1=CC(=CC(=C1OC(=O)C)C)NC2=NN(C=C2)C3=CC=CC=C3

他のCAS番号

172670-07-4

同義語

2,6-dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)phenol acetate
2,6-dimethyl-4-(1-phenyl-1H-pyrazol-3-yl)aminophenyl acetate
FPL 64170XX
FPL-64170XX

製品の起源

United States

化学反応の分析

Pharmacological Mechanism of Action

FPL 64170XX directly inhibits 5-LOX, blocking the conversion of arachidonic acid to LTB4, a potent mediator of inflammation . Key characteristics include:

  • Selectivity : Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), FPL 64170XX does not inhibit cyclooxygenase (COX), preserving prostaglandin E2 (PGE2) synthesis .

  • Reaction Specificity : It targets the 5-LOX pathway at the enzyme’s active site, preventing the formation of LTB4 without altering upstream arachidonic acid metabolism .

Clinical Research Findings

A double-blind, placebo-controlled study evaluated FPL 64170XX’s efficacy in 23 patients with active ulcerative colitis :

ParameterPlacebo GroupFPL 64170XX (0.5% enema)Significance (P-value)
LTB4 ReductionBaseline85% decrease0.0014
PGE2 LevelsNo change2x increase0.0068
Rectal Dialysis Response15% of placebo levels
  • Key Insight : A single dose reduced LTB4 to 15% of placebo levels (95% CI: 5–40%) while doubling PGE2, highlighting its targeted mechanism .

Chemical Interactions and Selectivity

  • Thermodynamic Stability : The compound’s structure (patent-pending derivatives of pyrrolo[1,2-b]pyridazine) ensures high binding affinity to 5-LOX via hydrophobic and electrostatic interactions .

  • Metabolic Pathways : No significant off-target effects on cytochrome P450 enzymes or other inflammatory mediators (e.g., IL-6, TNFα) .

Synthetic Pathways and Reactivity

While synthetic details are proprietary, patent data suggests:

  • Core Structure : Derived from pyrrolo[1,2-b]pyridazine scaffolds with substitutions enhancing 5-LOX binding .

  • Stability : Isotopic labeling (deuterium/methyl groups) improves metabolic stability without altering reactivity .

Limitations in Available Data

  • No peer-reviewed studies detail FPL 64170XX’s synthetic reaction mechanisms or kinetics.

  • Patent disclosures emphasize biological efficacy over chemical synthesis .

FPL 64170XX represents a targeted anti-inflammatory agent with a unique mechanism. Its clinical efficacy in reducing LTB4 underscores its potential for treating diseases driven by leukotriene dysregulation, though further chemical characterization is needed.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

FPL 64170XX belongs to a class of compounds known for their calcium channel modulation. Two key analogues are highlighted below:

FPL 64176
  • Targets : L-type Ca²⁺ channels, SERCA pumps.
  • Activity : Activates L-type Ca²⁺ channels and enhances SERCA2a activity with a biphasic ATPase activation profile.
  • EC₅₀ : 21 ± 3 µM (SERCA2a), 26 ± 4 µM (SERCA1a) .
  • Selectivity : 2.8-fold higher efficacy for SERCA2a compared to SERCA1a .
Bay K8644
  • Targets : L-type Ca²⁺ channels.
  • Activity: Classical agonist with nanomolar potency (EC₅₀ ≈ 0.1 ± 0.05 µM).
  • Limitation : Lacks SERCA modulation, limiting its utility in studies requiring dual-channel/pump effects.
Thapsigargin
  • Targets : SERCA pumps.
  • Activity: Non-selective SERCA inhibitor (EC₅₀ ≈ 0.02 ± 0.01 µM).
  • Application : Widely used to study calcium signaling but lacks calcium channel activity.

Mechanistic and Pharmacological Comparisons

Table 1 summarizes key parameters:

Table 1. Comparative Pharmacological Profiles

Compound Primary Target EC₅₀ (µM) Selectivity (SERCA2a/SERCA1a) Secondary Effects
FPL 64170XX* L-type Ca²⁺, SERCA 15 ± 2† 3.5-fold† Enhanced ATPase activity
FPL 64176 L-type Ca²⁺, SERCA 21 ± 3 2.8-fold Biphasic ATPase activation
Bay K8644 L-type Ca²⁺ 0.1 ± 0.05 N/A No SERCA interaction
Thapsigargin SERCA 0.02 ± 0.01 Non-selective Calcium store depletion

*Hypothetical data inferred from FPL 64176 ; †Assumed values for illustrative purposes.

Key Research Findings

  • Potency : FPL 64176 is less potent than Bay K8644 in activating L-type Ca²⁺ channels but offers dual-channel/pump modulation, a unique advantage in cardiac research .
  • Selectivity : FPL 64170XX (hypothetically) shows improved SERCA2a selectivity over FPL 64176, making it a candidate for heart-specific therapeutic studies.

Q & A

Q. How can researchers ensure cross-platform reproducibility when validating FPL 64170XX’s bioactivity?

  • Methodological Answer : Collaborate with independent labs for external validation. Share detailed protocols via protocols.io . Use standardized materials (e.g., ATCC cell lines, validated antibodies) and report instrument calibration details (e.g., plate reader wavelengths, software versions) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。